N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride
Overview
Description
GSK894490A is a non-peptide ghrelin receptor agonist. GSK894490A has been shown to cross the blood-brain barrier and elicit pro-cognitive effects, making it a valuable compound for research in neuroscience and pharmacology .
Preparation Methods
The synthesis of GSK894490A involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:
Formation of intermediates: The initial steps involve the preparation of specific intermediates through reactions such as alkylation, acylation, and cyclization.
Final assembly: The intermediates are then combined under specific reaction conditions to form GSK894490A.
Industrial production methods for GSK894490A are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
GSK894490A undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: GSK894490A can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GSK894490A has several scientific research applications, including:
Neuroscience: It is used to study the role of ghrelin receptors in cognitive functions, memory, and learning.
Pharmacology: The compound is valuable for investigating the pharmacological effects of ghrelin receptor agonists and their potential therapeutic applications.
Metabolism and Appetite Regulation: Studies on GSK894490A help understand the mechanisms of appetite regulation and metabolic processes mediated by ghrelin receptors.
Mechanism of Action
GSK894490A exerts its effects by binding to ghrelin receptors, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets and pathways involved include:
Activation of adenylate cyclase: This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA).
Modulation of ion channels: GSK894490A can influence the activity of ion channels, affecting neuronal excitability and neurotransmitter release.
Comparison with Similar Compounds
GSK894490A is compared with other ghrelin receptor agonists such as CP-464709-18. While both compounds exhibit pro-cognitive effects, GSK894490A has been shown to be more effective at lower doses . Similar compounds include:
CP-464709-18: Another non-peptide ghrelin receptor agonist with cognitive-enhancing properties.
MK-677: A well-known ghrelin receptor agonist used in research on growth hormone release and metabolism.
GSK894490A stands out due to its ability to cross the blood-brain barrier and its potent effects on cognitive functions, making it a unique and valuable compound for scientific research .
Properties
CAS No. |
1012035-06-1 |
---|---|
Molecular Formula |
C24H30ClN3O4S |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C24H29N3O4S.ClH/c1-16-14-27(15-17(2)25-16)20-8-12-24(30-4)22(13-20)26-32(28,29)21-9-6-19(7-10-21)23-11-5-18(3)31-23;/h5-13,16-17,25-26H,14-15H2,1-4H3;1H/t16-,17+; |
InChI Key |
VNSIFKKPBXQPQS-OKZTUQRJSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(O4)C.Cl |
SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(O4)C.Cl |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(O4)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-894490A; GSK 894490A; GSK894490A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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